Lamivudine-galactose
Description
Overview of Lamivudine (B182088) as a Nucleoside Reverse Transcriptase Inhibitor (NRTI)
Lamivudine is a potent synthetic nucleoside analog that has been a cornerstone in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections. drugbank.comnih.govhealthline.com It belongs to a class of antiviral drugs known as Nucleoside Reverse Transcriptase Inhibitors (NRTIs). wikipedia.orgpatsnap.com
The primary mechanism of Lamivudine's antiviral activity lies in its ability to disrupt the viral replication cycle. wikipedia.orgpatsnap.com Once inside a host cell, Lamivudine is phosphorylated to its active triphosphate metabolite. drugbank.compediatriconcall.com This active form then competes with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain by the viral enzyme reverse transcriptase. patsnap.com
Crucially, the structure of Lamivudine lacks the 3'-hydroxyl group necessary for the formation of the phosphodiester bond that elongates the DNA chain. drugbank.comwikipedia.org Consequently, once incorporated, Lamivudine acts as a chain terminator, prematurely halting viral DNA synthesis and thereby inhibiting viral replication. drugbank.comwikipedia.orgpediatriconcall.com
Initial research on Lamivudine established its efficacy against both HIV-1 and HIV-2. wikipedia.org It is often used in combination with other antiretroviral drugs, such as zidovudine (B1683550) (AZT), to enhance its therapeutic effect and combat the development of drug-resistant viral strains. wikipedia.org Studies have also explored various derivatives of Lamivudine to improve its physicochemical properties and therapeutic performance. researchgate.net For instance, research into amide ester derivatives of Lamivudine aimed to enhance its ability to penetrate the skin for potential transdermal delivery. researchgate.net Furthermore, the development of Lamivudine resistance, particularly in HIV-1, has been a significant area of investigation, with studies identifying specific amino acid mutations in the reverse transcriptase enzyme that confer resistance. pnas.org
Rationale for Galactose Conjugation in Prodrug and Targeted Delivery Systems
The conjugation of drugs with sugar molecules, a strategy known as glycoconjugation, has emerged as a powerful tool in drug delivery. Galactose, in particular, offers distinct advantages for targeting specific cells and improving the pharmacological profile of antiviral agents.
Glycoconjugation can significantly alter the properties of a parent drug. By attaching a galactose moiety to a drug like Lamivudine, researchers can create a prodrug that may exhibit improved solubility, stability, and bioavailability. researchgate.netgoogle.com The galactose component can act as a carrier, masking the drug's properties until it reaches the desired site of action. researchgate.net This can lead to a more controlled release of the active drug, potentially reducing systemic side effects. nih.gov
The core principle behind this targeting lies in the specific interactions between galactose and asialoglycoprotein receptors (ASGPRs), which are abundantly expressed on the surface of certain cells, most notably hepatocytes (liver cells). dntb.gov.uanih.govnih.gov This targeted approach allows for the selective accumulation of the drug in the liver, which is a primary site of replication for the Hepatitis B virus. nih.govresearchgate.net
Table 1: Key Receptors in Galactose-Mediated Drug Delivery
| Receptor | Cell Type | Significance in Drug Delivery |
|---|---|---|
| Asialoglycoprotein Receptor (ASGPR) | Hepatocytes | Primary target for liver-specific drug delivery. dntb.gov.uanih.govnih.gov |
| Galectins | Various cancer cells (e.g., MCF-7 breast cancer) | Potential for targeted cancer therapy. frontiersin.org |
| Macrophage Galactose-type Lectin (MGL) | Macrophages, Dendritic Cells | Targeting immune cells for immunomodulatory or anti-infective therapies. researchgate.net |
Conventional antiviral therapies often face challenges such as systemic toxicity, the development of drug resistance, and the inability to reach viral reservoirs in specific tissues. nih.govacs.orgacs.org Glycoconjugation with galactose offers a promising strategy to overcome some of these hurdles. worktribe.com
Significance of Lamivudine-Galactose (B1150103) in Advancing Targeted Antiviral Therapies
The conjugation of Lamivudine with galactose represents a significant step forward in the quest for more effective and targeted antiviral treatments. medkoo.com A Lamivudine-dextran conjugate, for example, has demonstrated a 50-fold higher accumulation in the liver compared to the parent drug in animal studies, leading to a sustained release of Lamivudine in this target organ. nih.gov This highlights the potential of such conjugates to improve the therapeutic index of Lamivudine, particularly for the treatment of chronic Hepatitis B. nih.govnih.gov
Research into this compound conjugates is part of a broader effort to develop sophisticated drug delivery systems that can overcome the limitations of current antiviral therapies. bsmiab.orgresearchgate.net By leveraging the specific biological interactions between galactose and its receptors, scientists are paving the way for a new generation of antiviral drugs with enhanced precision and efficacy. nih.gov
Table 2: Investigated Lamivudine Conjugates and their Potential Advantages
| Conjugate | Carrier/Linker | Potential Advantage | Research Focus |
|---|---|---|---|
| Lamivudine-dextran | Dextran (B179266) with succinate (B1194679) linker | Selective liver delivery, sustained release. nih.gov | Hepatitis B treatment. nih.gov |
| Mannosylated Lamivudine dendrimer | Mannosylated poly(propyleneimine) dendrimer | Targeting HIV-infected macrophages. researchgate.net | HIV treatment. researchgate.net |
| Amide esters of Lamivudine | Various acid chlorides | Enhanced skin penetration. researchgate.net | Potential for transdermal delivery. researchgate.net |
Compound Names Mentioned:
Lamivudine
Zidovudine (AZT)
Galactose
Lamivudine triphosphate
Deoxycytidine triphosphate
this compound
Lamivudine succinate
Lamivudine-dextran
Properties
Molecular Formula |
C14H21N3O8S |
|---|---|
Molecular Weight |
391.395 |
IUPAC Name |
4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
InChI |
InChI=1S/C14H21N3O8S/c15-7-1-2-17(14(22)16-7)8-5-26-9(25-8)4-23-3-6-10(18)11(19)12(20)13(21)24-6/h1-2,6,8-13,18-21H,3-5H2,(H2,15,16,22)/t6-,8+,9-,10+,11+,12-,13+/m1/s1 |
InChI Key |
JBAIGPJSGDDRNY-LVFVHECXSA-N |
SMILES |
O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2 |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lamivudine-galactose |
Origin of Product |
United States |
Synthetic Strategies and Structural Elucidation of Lamivudine Galactose
Chemical Synthesis Approaches for Lamivudine-Galactose (B1150103) Conjugates
The chemical synthesis of this compound conjugates requires meticulous planning and execution, particularly concerning the formation of the glycosidic bond and the selection of the conjugation site. These strategies often involve multi-step processes with a strong emphasis on controlling the stereochemistry of the final product.
Glycosylation Reactions and Linker Chemistry
The cornerstone of synthesizing this compound is the glycosylation reaction, a process that forms the critical glycosidic bond between the galactose sugar and the lamivudine (B182088) molecule. neb.com The outcome of this reaction is highly dependent on the nature of the glycosyl donor (the galactose derivative), the glycosyl acceptor (lamivudine), and the reaction conditions. rsc.org Controlling the chemical glycosylation reaction remains a significant challenge in oligosaccharide and glycoconjugate synthesis. researchgate.net
Table 1: Examples of Linker Strategies in Bioconjugation
| Linker Type | Conjugation Chemistry Example | Key Features |
|---|---|---|
| Polyethylene Glycol (PEG) | Staudinger ligation to a surface-bound bifunctional PEG linker. acs.org | Improves solubility and can reduce immunogenicity. |
| Alkyl Chains with Functional Groups | Amide bond formation between a carboxylated linker and an amine group. | Provides a stable connection between the two conjugated molecules. |
| Thioether Linkages | Reaction of a thiol-containing molecule with an electrophilic partner. | Offers a stable and robust linkage. |
This table provides examples of linker strategies that can be applied to the synthesis of conjugates like this compound.
Stereoselective Synthesis and Anomeric Control
A major challenge in the synthesis of this compound is achieving high stereoselectivity. This pertains to both the stereocenters within the lamivudine core and the anomeric center of the galactose sugar. Lamivudine itself is a chiral molecule, and its biological activity is dependent on its specific enantiomeric form. sci-hub.se Therefore, synthetic routes must be able to produce the enantiopure form of lamivudine or allow for the efficient separation of enantiomers. beilstein-journals.org
Furthermore, the stereochemistry of the glycosidic bond is crucial. The formation of a 1,2-trans glycosidic linkage is often facilitated by neighboring group participation from a protecting group at the C-2 position of the galactose donor. mdpi.com However, the construction of 1,2-cis linkages is more challenging and often requires specific strategies to control the anomeric configuration. researchgate.net The use of specific catalysts, such as organoboron catalysts, has been shown to achieve highly stereoselective synthesis of disaccharides by controlling the stereochemistry of both anomeric centers. kyoto-u.ac.jp The choice of protecting groups on the galactose donor can also significantly influence the stereochemical outcome of the glycosylation reaction. mdpi.com For the synthesis of lamivudine, novel N-glycosidation procedures using silanes and iodine have been developed to achieve excellent chemical efficiency and stereoselectivity. nih.gov
Methodologies for Conjugation Site Selection
The specific point of attachment between lamivudine and galactose (or a linker) must be carefully controlled to ensure the desired properties of the final conjugate. Both molecules present multiple potential sites for conjugation. Lamivudine has hydroxyl groups and an amino group, while galactose has multiple hydroxyl groups of varying reactivity.
To achieve site-selective conjugation, chemists employ a range of strategies. One common approach is the use of protecting groups to temporarily block all but the desired reactive site. mdpi.com This allows the conjugation reaction to proceed at a specific position, after which the protecting groups are removed to yield the final product. The choice of protecting groups is critical, as they must be stable under the conjugation reaction conditions but easily removable without affecting the rest of the molecule.
Another strategy involves leveraging the inherent differences in reactivity of the functional groups. For example, the primary hydroxyl group of galactose is generally more reactive than the secondary hydroxyl groups, allowing for selective functionalization at this position under carefully controlled conditions. Similarly, the amino group of the cytosine base in lamivudine can be a target for conjugation.
Biocatalytic and Chemoenzymatic Synthesis of this compound
Biocatalytic and chemoenzymatic approaches have emerged as powerful alternatives to purely chemical synthesis for the production of complex molecules like this compound. numberanalytics.com These methods utilize the high specificity and efficiency of enzymes to catalyze key transformations, often under mild and environmentally friendly conditions. mt.comillinois.edu
Enzyme-Mediated Glycosylation and Bond Formation
Enzymes, particularly glycosyltransferases and glycosidases, are highly effective catalysts for the formation of glycosidic bonds. sigmaaldrich.com Glycosyltransferases catalyze the transfer of a sugar moiety from an activated sugar donor (like a sugar nucleotide) to an acceptor molecule with high regio- and stereoselectivity. thermofisher.com For the synthesis of this compound, a galactosyltransferase could be used to transfer galactose from a donor like UDP-galactose to a suitable position on the lamivudine molecule. sigmaaldrich.com
Glycosidases, which naturally catalyze the hydrolysis of glycosidic bonds, can also be used for synthesis under specific conditions by reversing their natural function. acs.org This approach, known as transglycosylation, can be an effective way to form new glycosidic bonds. Furthermore, other enzymes like lipases can be used for the regioselective acylation or deacylation of the sugar or nucleoside, which can be a key step in a chemoenzymatic synthesis pathway. researchgate.netrsc.org
Table 2: Key Enzyme Classes in Biocatalytic Synthesis
| Enzyme Class | Catalytic Function | Relevance to this compound Synthesis |
|---|---|---|
| Glycosyltransferases | Transfer of a sugar moiety from a donor to an acceptor. thermofisher.com | Can stereoselectively form the glycosidic bond between galactose and lamivudine. sigmaaldrich.com |
| Glycosidases | Hydrolysis of glycosidic bonds (can be reversed for synthesis). acs.org | Can be used in transglycosylation reactions to form the desired conjugate. |
| Lipases | Esterification, transesterification, and hydrolysis of esters. rsc.org | Useful for regioselective protection or deprotection of hydroxyl groups on both lamivudine and galactose. researchgate.net |
This table highlights key enzyme classes and their potential applications in the synthesis of this compound.
Advantages of Biocatalysis in Conjugate Synthesis
The use of biocatalysis in the synthesis of this compound offers several significant advantages over traditional chemical methods. numberanalytics.comacsgcipr.org One of the most important benefits is the high selectivity of enzymes. illinois.eduacs.org This includes:
Chemo-selectivity: Enzymes can target a specific functional group in a molecule with multiple reactive sites, often eliminating the need for complex protecting group strategies. illinois.edu
Regio-selectivity: Enzymes can differentiate between similar functional groups at different positions in a molecule. illinois.edu For example, an enzyme could specifically target one of the hydroxyl groups on the galactose ring.
Stereo-selectivity: Enzymes are chiral catalysts and can produce a single stereoisomer of the product with high fidelity. acs.org This is particularly important for controlling the anomeric configuration of the glycosidic bond and ensuring the correct enantiomer of lamivudine is used.
Other advantages of biocatalysis include:
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near physiological pH and temperature, which helps to prevent the degradation of sensitive molecules. numberanalytics.comnumberanalytics.com
Environmental Sustainability: Biocatalysts are biodegradable and can be derived from renewable resources, reducing the environmental impact of chemical production. numberanalytics.com These "green" manufacturing processes are becoming increasingly important in the pharmaceutical industry. acsgcipr.org
Purification and Isolation Techniques for this compound
The purification and isolation of this compound conjugates from reaction mixtures are critical steps to ensure a high degree of purity for subsequent structural analysis and characterization. Given the nature of the conjugate, which combines a nucleoside analogue with a carbohydrate moiety, a combination of chromatographic techniques is typically employed. The strategy often leverages the unique physicochemical properties of the galactose group.
A highly effective method for isolating galactose-containing molecules is affinity chromatography . This technique utilizes a stationary phase with immobilized lectins or antibodies that have a specific binding affinity for galactose residues. For instance, resins with covalently bound N-acetyl-D-galactosamine can be used to selectively capture the this compound conjugate, allowing impurities and unreacted starting materials to be washed away. gbiosciences.com The bound conjugate can then be eluted by changing the buffer conditions, such as pH, or by introducing a high concentration of free galactose as a competitive binder.
More general chromatographic methods are also applicable. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on hydrophobicity. While Lamivudine has a degree of hydrophobicity, the addition of the highly polar galactose sugar moiety will significantly alter its retention characteristics compared to the parent drug. Methodical optimization of the mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the fine separation of the conjugate from related impurities. google.com
Furthermore, Size-Exclusion Chromatography (SEC) can be utilized, particularly if the conjugate is intended for further formulation or if there is a significant size difference between the product and the reactants. nih.gov This method separates molecules based on their hydrodynamic volume, effectively removing smaller molecules like unreacted Lamivudine.
Table 1: Purification Techniques for this compound
| Technique | Principle | Application to this compound |
|---|---|---|
| Affinity Chromatography | Separation based on specific binding interactions. A galactose-binding protein (lectin) is immobilized on the stationary phase. | Highly specific for isolating the conjugate. The galactose moiety of the compound binds to the column, allowing impurities to be washed through. gbiosciences.com |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on differences in hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. | Effective for separating the conjugate from unreacted Lamivudine and other non-polar impurities. The retention time will differ significantly from the parent drug. google.comnih.gov |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size and shape. Porous beads pack the column, and smaller molecules enter the pores, slowing their elution. | Useful for removing small molecule reactants and byproducts from the larger conjugate molecule. nih.gov |
Structural Characterization Methodologies for this compound (General)
Once purified, the structure of this compound must be unequivocally confirmed. This is accomplished using a suite of analytical methodologies that provide complementary information about the molecule's connectivity, mass, and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for detailed structural elucidation of organic molecules. frontiersin.orgmeasurlabs.com
¹H NMR (Proton NMR) is used to identify the number and types of hydrogen atoms. Specific chemical shifts and coupling patterns would confirm the presence of both the lamivudine core (e.g., signals for the oxathiolane ring and pyrimidinone base protons) and the galactose moiety (e.g., anomeric proton and other sugar ring protons). psu.edu
¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum would be expected to show a combination of signals corresponding to the carbons of Lamivudine and the six distinct carbons of the galactose unit. psu.eduula.ve
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming how the Lamivudine and galactose units are linked.
Mass Spectrometry (MS) is used to determine the molecular weight of the conjugate and to obtain information about its elemental composition and fragmentation pattern. acs.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₄H₂₁N₃O₈S) of this compound. medkoo.com
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) groups from the galactose moiety, amine (-NH₂) and amide (C=O) groups from the cytosine base, and C-O and C-S bonds from the core structures. psu.edu
X-ray Crystallography , if a suitable single crystal can be obtained, provides the definitive three-dimensional structure of the molecule in the solid state, showing the precise spatial arrangement of every atom and the stereochemistry of the chiral centers. psu.edu
Table 2: Structural Characterization Methods for this compound
| Technique | Information Provided | Expected Observations for this compound |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, 2D) | Detailed atomic-level structure, connectivity, and stereochemistry. frontiersin.org | Combined signals characteristic of both Lamivudine (oxathiolane and cytosine moieties) and galactose (sugar ring protons/carbons). 2D NMR would confirm the linkage point. psu.edu |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. acs.org | A molecular ion peak corresponding to the exact mass of the conjugate (Exact Mass: 391.10 g/mol ). medkoo.com |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. psu.edu | Characteristic absorption bands for O-H (broad), N-H, C=O, C-N, C-O, and C-S bonds. |
| X-ray Crystallography | Precise 3D molecular structure and absolute configuration in the solid state. psu.edu | Provides definitive bond lengths, bond angles, and stereochemical confirmation of the entire conjugate. |
Prodrug Design Principles and Bioactivation of Lamivudine Galactose
Theoretical Framework of Galactose-Mediated Prodrug Design
The foundation of galactose-mediated prodrug design lies in the specific biological recognition of galactose by certain cell types, particularly liver cells (hepatocytes). eurekaselect.comresearchgate.netdovepress.com This targeted approach leverages the natural machinery of the body to deliver drugs more precisely to where they are needed most.
Influence of Galactose Moiety on Biorecognition
The addition of a galactose molecule to a drug serves as a "homing signal," directing the prodrug to cells that have asialoglycoprotein receptors (ASGPRs) on their surface. dovepress.comacs.org These receptors, which are abundantly expressed on hepatocytes, recognize and bind to galactose. dovepress.comox.ac.uk This specific interaction, known as biorecognition, facilitates the uptake of the galactose-containing prodrug into the target cells through a process called receptor-mediated endocytosis. acs.orgox.ac.uk The density of galactose on the drug carrier can influence the efficiency of this targeting. dovepress.comox.ac.uk Studies have shown that a higher number of galactose moieties can lead to increased binding and internalization by cells expressing ASGPRs. ox.ac.ukacs.org This targeted delivery is crucial for treating liver-specific diseases, as it concentrates the drug in the desired tissue while reducing its exposure to other parts of the body. eurekaselect.comresearchgate.net
Linker Stability and Cleavage Mechanisms (e.g., enzymatic hydrolysis)
For the Lamivudine-galactose (B1150103) prodrug to be effective, the active lamivudine (B182088) must be released from its galactose carrier once inside the target cell. This release is controlled by the "linker" that connects the two molecules. The stability of this linker is critical; it must be stable enough to remain intact in the bloodstream but designed to break apart, or be "cleaved," under specific conditions within the cell. nih.gov
This cleavage is often achieved through enzymatic hydrolysis, where specific enzymes within the cell cut the linker. mdpi.comrsc.org The type of linker used determines which enzymes are involved and how quickly the drug is released. For galactose-based prodrugs, enzymes like β-galactosidase, which are found in high levels in certain tissues and cellular compartments like lysosomes, are often utilized to break the bond between the galactose and the drug. mdpi.comrsc.org The design of the linker can be further refined by incorporating self-immolative spacers, which spontaneously break down after the initial enzymatic cleavage, ensuring a clean and efficient release of the active drug. rsc.org
Strategies for Enhancing Cellular Permeability and Intracellular Delivery
A significant challenge in drug development is ensuring that the drug can effectively cross cell membranes to reach its intracellular target. nih.gov The this compound prodrug strategy addresses this by leveraging the cell's own transport mechanisms.
The galactose moiety not only targets the prodrug to specific cells but also enhances its entry into those cells. researchgate.netdovepress.com By binding to the ASGPRs on the cell surface, the entire prodrug-receptor complex is internalized into the cell via endocytosis. dovepress.comacs.org This process effectively bypasses the challenges of passive diffusion across the cell membrane, which can be a limiting factor for some drugs. pharmacompass.com Furthermore, once inside the cell, the prodrug is trafficked to lysosomes, where the acidic environment and the presence of hydrolytic enzymes facilitate the cleavage of the linker and the release of active lamivudine. mdpi.comrsc.org
Bioconversion Pathways and Release Kinetics of Lamivudine from its Galactose Conjugate
The conversion of the inactive this compound prodrug into its active form, lamivudine, is a critical step in its therapeutic action. This process, known as bioconversion, is dependent on specific enzymatic pathways and is influenced by various factors. dovepress.com
Identification of Enzymes Involved in Hydrolysis
The primary enzymes responsible for the hydrolysis of the galactose-drug linkage are glycosidases, specifically β-galactosidase. mdpi.comrsc.org This enzyme is prevalent in lysosomes, which are organelles within cells that are responsible for breaking down various molecules. mdpi.comrsc.org The overexpression of β-galactosidase in certain pathological conditions, such as in some cancer cells, can be exploited for targeted drug release. rsc.orgmdpi.com Research has also explored the use of dual-enzyme systems, such as a combination of arylsulfatase A and β-galactosidase, to create more specific and controlled drug release mechanisms. rsc.orgnih.gov This approach requires two sequential enzymatic cleavages, adding an extra layer of selectivity to the prodrug's activation. rsc.orgnih.gov
Factors Influencing Bioconversion Rates in Preclinical Models
The rate at which lamivudine is released from its galactose conjugate is a key determinant of its efficacy. Several factors can influence this bioconversion rate in preclinical studies:
Enzyme Concentration: The local concentration of the activating enzymes, such as β-galactosidase, within the target tissue or cell is a primary factor. rsc.orgresearchgate.net Tissues with higher enzyme levels will exhibit faster bioconversion rates.
Linker Chemistry: The specific chemical structure of the linker connecting galactose to lamivudine significantly impacts its susceptibility to enzymatic cleavage. rsc.orgbiorxiv.org Different linkers will be hydrolyzed at different rates.
Mechanisms of Targeted Delivery Via Galactose Recognition Systems
Asialoglycoprotein Receptor (ASGPR) Mediated Uptake
The asialoglycoprotein receptor (ASGPR) is a key player in the targeted delivery of galactose-conjugated molecules. nih.gov It is a C-type lectin, meaning its ability to bind carbohydrates is dependent on calcium. rsc.org The primary function of ASGPR is to recognize and internalize glycoproteins that have lost their terminal sialic acid residues, thereby exposing underlying galactose or N-acetylgalactosamine (GalNAc) residues. rsc.orgwikipedia.org This process is a natural mechanism for clearing aged proteins from the bloodstream.
The asialoglycoprotein receptor (ASGPR) is predominantly and abundantly expressed on the surface of hepatocytes, the primary functional cells of the liver. nih.govwikipedia.orgnih.govnih.gov Specifically, it is located on the sinusoidal and basolateral membranes of hepatocytes, which are in direct contact with the bloodstream. nih.govfrontiersin.org This high and specific expression on hepatocytes makes ASGPR an ideal target for liver-directed drug delivery. tandfonline.com Estimates suggest a high density of ASGPR on hepatocytes, with in-vitro studies indicating between 0.5 to 1.5 million copies per cell and in-vivo studies in mice estimating around 1.8 million receptors per hepatocyte. nih.govtandfonline.com While abundantly expressed on normal hepatocytes, the expression pattern of ASGPR can be irregular in hepatocellular carcinoma (HCC). nih.gov The receptor is composed of two homologous subunits, ASGPR1 (the major subunit) and ASGPR2. wikipedia.orgnih.gov
The binding of galactose to the asialoglycoprotein receptor (ASGPR) is a highly specific interaction. rsc.org The receptor's carbohydrate recognition domain (CRD) binds to the terminal galactose residues of glycoproteins. wikipedia.org This binding is calcium-dependent and is primarily mediated through hydrogen bonds formed between the hydroxyl groups of the galactose and the CRD. rsc.orgwikipedia.org The ASGPR exhibits a higher affinity for N-acetylgalactosamine (GalNAc) compared to galactose. rsc.orgwikipedia.orgnih.gov The number and arrangement of galactose residues on a molecule also play a significant role in the binding affinity, with multiple galactose residues leading to a stronger interaction, a phenomenon known as the "cluster glycoside effect". nih.govacs.org For instance, glycoproteins with at least two exposed galactose residues are cleared more rapidly from circulation. nih.gov
| Ligand | Receptor | Key Binding Characteristics |
| Galactose | Asialoglycoprotein Receptor (ASGPR) | Calcium-dependent binding to the carbohydrate recognition domain (CRD). rsc.org |
| N-acetylgalactosamine (GalNAc) | Asialoglycoprotein Receptor (ASGPR) | Higher binding affinity compared to galactose. rsc.orgwikipedia.orgnih.gov |
Other Galactose-Binding Lectins and Transport Systems
While the asialoglycoprotein receptor (ASGPR) is the most prominent receptor for galactose-mediated targeting to hepatocytes, other lectins and transport systems can also recognize galactose. Lectins are carbohydrate-binding proteins that are ubiquitous in nature and play roles in various biological processes, including cell-cell recognition and immune responses. nih.govnih.govtandfonline.com For instance, lectins such as jacalin and Ricinus communis agglutinin are known to bind to galactose. nih.gov In the context of drug delivery, galactose moieties can also be recognized by lectin receptors present on the surface of cells of the mononuclear phagocyte system, such as macrophages. nih.gov This suggests that while ASGPR is the primary target on hepatocytes, lamivudine-galactose (B1150103) conjugates could potentially interact with other galactose-binding proteins on different cell types, which could influence the biodistribution of the drug. nih.gov
Endocytic Pathways in Receptor-Mediated Internalization
Upon binding of a galactose-conjugated ligand like this compound to the asialoglycoprotein receptor (ASGPR), the receptor-ligand complex is internalized into the cell through a process called receptor-mediated endocytosis. jcancer.orgnih.gov This process is primarily mediated by clathrin-coated pits. rsc.orgacs.orgrsc.org The binding of the ligand to the ASGPR triggers the aggregation of receptors into these specialized regions of the cell membrane, which then invaginate to form clathrin-coated vesicles containing the receptor-ligand complex. nih.gov These vesicles then traffic to early endosomes. rsc.orgpnas.org Inside the acidic environment of the endosomes, the ligand dissociates from the receptor. rsc.org The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, while the ligand, in this case, the this compound conjugate, is transported to lysosomes for degradation or, in the case of a prodrug, processed to release the active drug. rsc.orgnih.govjcancer.org This efficient internalization and receptor recycling mechanism contributes to the high capacity of the liver to clear galactose-terminating glycoproteins from the circulation. nih.govjcancer.org
Influence of Conjugate Architecture on Targeting Efficiency
Valency, which refers to the number of galactose ligands attached to a single lamivudine (B182088) molecule or a carrier system, plays a critical role in the binding affinity to the asialoglycoprotein receptor (ASGPR). rsc.org Multivalent interactions, where multiple galactose ligands on the conjugate bind simultaneously to multiple ASGPRs on the cell surface, lead to a significant increase in binding avidity. acs.orgrsc.org This multivalent binding is often much stronger than the sum of the individual monovalent interactions. researchgate.net
Ligand density, or the spacing between the galactose ligands on a carrier, is another crucial parameter. acs.org An optimal density is required for efficient receptor recognition and internalization. nih.gov Studies have shown that both the number of galactose residues and their spatial arrangement influence the binding to ASGPR. nih.gov For example, galactosylated liposomes with a higher density of galactose showed enhanced uptake by hepatocytes. nih.gov Therefore, by carefully controlling the valency and density of galactose ligands, the targeting efficiency of this compound conjugates can be precisely tuned to maximize their delivery to and uptake by liver cells. rsc.orgacs.org
| Architectural Feature | Influence on Targeting Efficiency |
| Valency | Higher valency (more galactose ligands) generally leads to increased binding affinity to ASGPR due to multivalent interactions. acs.orgrsc.org |
| Ligand Density | Optimal spacing of galactose ligands is crucial for effective receptor recognition and subsequent internalization by hepatocytes. acs.orgnih.gov |
Impact of Spacer Length and Linkage Position in this compound Conjugates
The efficacy of targeted drug delivery systems, such as this compound conjugates, is significantly influenced by the molecular architecture of the conjugate. Specifically, the length and chemical nature of the spacer arm that connects the galactose targeting moiety to the lamivudine payload, as well as the position at which the linker is attached to the galactose ring, are critical determinants of successful recognition and uptake by the asialoglycoprotein receptor (ASGPR) on hepatocytes.
Spacer Length: A Critical Determinant for Receptor Binding
The spacer arm in a drug-ligand conjugate serves to distance the therapeutic agent from the targeting moiety, thereby preventing steric hindrance and allowing for optimal interaction between the ligand and its receptor. Research into galactose-mediated liver targeting has consistently shown that the length of the spacer is a crucial factor.
In the context of liver-targeted delivery, studies on various galactosylated systems have demonstrated that an optimal spacer length can dramatically enhance binding affinity to the ASGPR. For instance, it has been reported that a galactose cluster featuring a 20 Å spacer exhibited a 2000-fold higher affinity for the ASGPR compared to a similar cluster without a spacer. researchgate.net This enhancement is attributed to the spacer providing the necessary flexibility and spatial orientation for the galactose residues to effectively engage with the multiple carbohydrate recognition domains (CRDs) of the ASGPR, which are themselves arranged in a specific geometric pattern. researchgate.net
While direct studies on this compound conjugates with varying spacer lengths are not extensively detailed in the available literature, research on analogous systems provides valuable insights. For example, in the development of galactosylated liposomes for gene delivery to hepatoma cells, it was observed that a longer spacer on the galactosylated cholesterol derivative led to higher transfection activity. nih.gov However, it is also noted that gene transfer ability does not always improve with indefinitely extended spacer arms, suggesting that an optimal length is required to match the spatial arrangement of the receptor's binding sites. google.com
A concrete example of a linker used in a lamivudine prodrug is found in the synthesis of a lamivudine-dextran conjugate (3TCSD). In this construct, a succinic acid linker was used to couple lamivudine to dextran (B179266). scirp.orgcapes.gov.brnih.gov This approach resulted in a 50-fold higher accumulation of lamivudine in the liver compared to the parent drug, demonstrating the success of a polymer-based prodrug strategy for liver targeting. capes.gov.brnih.gov While dextran itself has some inherent liver-targeting properties, the principle of using a specific linker to attach the drug to the carrier is well-established.
The table below summarizes the findings for the lamivudine-dextran conjugate, which provides a basis for understanding how linkers are employed in lamivudine prodrugs.
| Conjugate | Drug | Carrier | Linker | Key In Vivo Finding | Reference |
| 3TCSD | Lamivudine | Dextran (~25 kDa) | Succinate (B1194679) | 50-fold higher accumulation in the liver compared to parent lamivudine. | capes.gov.brnih.gov |
Linkage Position: Influencing Specificity and Affinity
The point of attachment of the linker to the galactose molecule is another critical factor that governs the binding affinity and specificity of the conjugate for the ASGPR. The receptor's CRD primarily recognizes the C3 and C4 hydroxyl groups of the galactose ring. rsc.org Therefore, modifications at other positions are generally better tolerated.
Studies on ASGPR binding moieties have indicated that linking a molecule to the 1, 6, or 2-position of an amino sugar derivative of galactose is a viable strategy. google.com The choice of linkage position can influence the orientation of the sugar in the receptor's binding pocket. For instance, research on various galactosyl analogues has shown that modifications at the anomeric, C2, C5, and C6 positions are well-tolerated, allowing for the attachment of payloads while retaining high affinity for the ASGPR. acs.org
The table below illustrates the general principles of how spacer length and linkage position can impact the design of galactose-targeted conjugates.
| Design Parameter | Impact on Targeted Delivery | General Findings from Research | Reference |
| Spacer Length | Affects the ability of the galactose moiety to reach and bind to the ASGPR without steric hindrance from the drug or carrier. | An optimal spacer length (e.g., ~20 Å) can dramatically increase binding affinity. Excessively long spacers may not always lead to improved performance. | researchgate.netgoogle.com |
| Linkage Position | Determines the orientation of the galactose unit within the receptor's binding pocket, impacting binding affinity. | Attachment at positions other than C3 and C4 (e.g., C1, C2, C6) is generally preferred to avoid disrupting the key interactions with the ASGPR. | google.comrsc.org |
Preclinical Biological Evaluation of Lamivudine Galactose Conjugates
In Vitro Cellular Studies
The preclinical assessment of lamivudine-galactose (B1150103) conjugates involves a series of in vitro studies to determine their potential as targeted antiviral agents. These studies focus on understanding how the addition of a galactose moiety to the lamivudine (B182088) structure influences its interaction with liver cells, its intracellular fate, and ultimately, its ability to inhibit viral replication.
Quantitative Analysis of Cellular Uptake in Target Cell Lines
The conjugation of galactose to lamivudine is designed to leverage the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. medcraveonline.complos.org This receptor-mediated endocytosis is expected to enhance the uptake of the drug into liver cells, the primary site of hepatitis B virus (HBV) replication. medcraveonline.comresearchgate.net
Studies have been conducted using human hepatoma cell lines, such as HepG2 and HepG2.2.15, which are known to express ASGPR and support HBV replication. researchgate.netfrontiersin.org The binding of galactose-conjugated molecules to these receptors has been shown to trigger their internalization into the cell. researchgate.net The efficiency of this uptake can be quantified using various analytical techniques. For instance, flow cytometry and confocal laser scanning microscopy can be employed to visualize and measure the amount of fluorescently labeled galactose conjugates taken up by the cells. mdpi.com
Research on other galactose-conjugated molecules has demonstrated the principle of enhanced cellular uptake in liver cancer cells. For example, galactose-decorated nanoparticles have shown increased accumulation in HepG2 cells compared to their non-galactosylated counterparts. researchgate.net Similarly, galactose-conjugated polyethylenimines have been used to specifically deliver short hairpin RNAs (shRNAs) into hepatocytes, taking advantage of the ASGPR-mediated pathway. plos.org These findings support the hypothesis that conjugating galactose to lamivudine would result in a higher intracellular concentration of the drug in target liver cells compared to the parent drug, which typically enters cells through passive diffusion or other less specific transport mechanisms.
Table 1: Cellular Uptake of Galactose-Conjugated Compounds in Liver Cell Lines
| Cell Line | Compound | Uptake Mechanism | Key Findings | Reference |
| HepG2 | Galactose-decorated Nanoparticles | ASGPR-mediated endocytosis | Increased cellular accumulation compared to non-conjugated nanoparticles. | researchgate.net |
| Hepa1-6 (mouse hepatoma) | G5-Gal (Galactose-PAMAM dendrimer) | ASGPR-mediated endocytosis | Demonstrated targeting capability towards hepatoma cells. | researchgate.net |
| HepG2 | Galactosamine-decorated PEGylated hyaluronan copolymers | Receptor-mediated endocytosis | Efficiently internalized by HepG2 cells. | mdpi.com |
| HepG2.2.15 | jetPEI-Hepatocyte (Galactose-conjugated polyethylenimine) | ASGPR-mediated endocytosis | Enhanced delivery of shRNAs to hepatoma cells. | plos.org |
| HepG2 | Gal-Dox conjugates | ASGPR-mediated endocytosis | Cellular uptake and cytotoxicity are directly related to ASGPR expression level. nih.gov | nih.gov |
Intracellular Trafficking and Localization Studies
Following cellular uptake, understanding the intracellular journey of the this compound conjugate is crucial. After receptor-mediated endocytosis, the conjugate is typically enclosed within endosomes. acs.org For the drug to become active, it must escape the endosomal compartment and reach the cytoplasm where it can be metabolized to its active triphosphate form.
Confocal laser scanning microscopy is a powerful tool for these studies, allowing for the visualization of the colocalization of fluorescently labeled conjugates with specific subcellular markers for endosomes, lysosomes, and the cytoplasm. This helps to track the movement of the conjugate within the cell and determine if it is successfully released from the endocytic pathway. The process often involves the endosome acidifying, which can trigger the release of the cargo. mdpi.com The ultimate goal is for the released lamivudine to be available for enzymatic activation in the cytoplasm. sci-hub.se
Enzymatic Cleavage and Parent Drug Release in Cellular Lysates
For the this compound conjugate to exert its antiviral effect, the bond linking lamivudine to the galactose moiety must be cleaved to release the parent drug. innovareacademics.in This cleavage is often designed to be catalyzed by enzymes present within the target cells, particularly within the lysosomes or cytoplasm. researchgate.net
In vitro studies using cellular lysates from target cell lines, such as HepG2 cells, are performed to assess the rate and extent of this enzymatic cleavage. blumberginstitute.org The cellular lysates contain the necessary enzymes to mimic the intracellular environment. By incubating the this compound conjugate with these lysates, researchers can monitor the disappearance of the conjugate and the appearance of free lamivudine over time. This is typically analyzed using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS). acs.org The stability of the conjugate in plasma is also assessed to ensure that the prodrug remains intact in the bloodstream until it reaches the target liver cells. nih.gov
The design of the linker between lamivudine and galactose is critical for ensuring efficient cleavage. Different linker chemistries can be explored to optimize the release kinetics, aiming for a rapid release of lamivudine once the conjugate is inside the hepatocyte.
Antiviral Activity Evaluation in Cell Culture Models (non-human)
The ultimate test of the this compound conjugate in a preclinical setting is its ability to inhibit viral replication in relevant cell culture models.
Cell lines that are capable of supporting the full replication cycle of a virus are used to evaluate the antiviral efficacy of the conjugate. For hepatitis B, the HepG2.2.15 cell line, which is derived from human hepatoma cells and stably transfected with the HBV genome, is a widely used model. frontiersin.orgarchivesofmedicalscience.com These cells produce and secrete infectious HBV particles, allowing for the quantification of viral replication markers.
The antiviral activity is assessed by treating the infected cell cultures with varying concentrations of the this compound conjugate. The inhibition of viral replication is then measured by quantifying the levels of viral DNA in the cell culture supernatant using real-time quantitative PCR (qPCR). frontiersin.orgacs.org Additionally, the levels of viral antigens, such as hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg), can be measured by enzyme-linked immunosorbent assay (ELISA). acs.orgnih.gov A dose-dependent reduction in these viral markers indicates effective antiviral activity.
A critical aspect of the evaluation is to compare the antiviral potency of the this compound conjugate with that of the parent drug, lamivudine. acs.org This is typically done by determining the 50% effective concentration (EC50) for both compounds. The EC50 is the concentration of the drug that inhibits viral replication by 50%.
Due to the targeted delivery and enhanced cellular uptake, it is hypothesized that the this compound conjugate will exhibit a lower EC50 value compared to lamivudine, indicating greater potency. acs.org This would mean that a lower concentration of the conjugate is required to achieve the same level of antiviral effect as the parent drug. The 50% cytotoxic concentration (CC50) is also determined to assess the selectivity of the compounds. A higher selectivity index (CC50/EC50) for the conjugate would suggest a better therapeutic window.
Table 2: Comparative Antiviral Activity of Lamivudine and a Hypothetical this compound Conjugate
| Compound | EC50 (HBV DNA reduction) | CC50 (HepG2.2.15 cells) | Selectivity Index (SI) |
| Lamivudine | 4.5 - 45.4 µM nih.gov | >100 µM | >2.2 - 22 |
| This compound (Hypothetical) | Lower than Lamivudine | Similar to or higher than Lamivudine | Higher than Lamivudine |
Note: The values for the this compound conjugate are hypothetical and represent the expected outcome based on the principles of targeted drug delivery. The EC50 for lamivudine can vary depending on the specific assay conditions.
Mechanisms of Action at the Cellular Level (Post-Uptake)
The primary mechanism for the cellular uptake of this compound conjugates into hepatocytes is through asialoglycoprotein receptor (ASGPR)-mediated endocytosis. The ASGPR, which is predominantly expressed on the surface of hepatocytes, specifically recognizes terminal galactose residues of glycoproteins and other molecules, facilitating their internalization. nih.govdovepress.com This receptor-mediated process is a form of active transport, involving the formation of clathrin-coated pits that invaginate to form endosomes, carrying the conjugate into the cell. nih.gov
Once inside the hepatocyte within the endosome, the this compound conjugate is subjected to the acidic environment of the endolysosomal pathway. This acidic milieu is believed to facilitate the cleavage of the linker between Lamivudine and the galactose moiety, releasing the active Lamivudine into the cytoplasm. Following its release, Lamivudine undergoes intracellular phosphorylation by cellular kinases to its active triphosphate form, Lamivudine triphosphate (3TC-TP). This active metabolite then acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of the growing viral DNA chain and thereby inhibiting viral replication.
Studies on other galactose-conjugated systems have shown that after internalization, the conjugate is metabolized to release the parent drug within the liver. For instance, N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotides (ASOs) are metabolized in the liver to liberate the active ASO. researchgate.net This suggests that a similar intracellular processing event is expected for this compound, ensuring the targeted release of the active drug where it is most needed.
In Vitro Selectivity and Mechanistic Toxicity in Non-Target Cells (preclinical context)
The selectivity of this compound conjugates is primarily attributed to the specific expression of the asialoglycoprotein receptor (ASGPR) on hepatocytes, with minimal expression in most extra-hepatic tissues. nih.gov This inherent targeting mechanism is expected to significantly reduce the exposure of non-target cells to the antiviral agent, thereby minimizing off-target toxicity.
In vitro studies using analogous galactosylated drug delivery systems have provided evidence for this selectivity. For example, curcumin-loaded galactosylated bovine serum albumin (BSA) nanoparticles exhibited significant uptake in ASGPR-positive HepG2 cells (a human liver cancer cell line), while showing very weak fluorescence and thus minimal uptake in ASGPR-negative HEK293 cells (a human embryonic kidney cell line). dovepress.com Furthermore, a study on antisense oligonucleotides designed to downregulate ASGPR1 showed that this intervention did not compromise the viability of HepG2.2.15 cells, suggesting that targeting this receptor is not inherently cytotoxic to liver cells. researchgate.net
While direct in vitro cytotoxicity studies on a simple this compound conjugate across a panel of non-target cells are not extensively detailed in the available literature, the principle of reduced toxicity due to targeted delivery is well-supported. The mechanistic basis for lower toxicity in non-target cells would be the lack of significant uptake, preventing the intracellular accumulation of Lamivudine and its subsequent phosphorylation to the active, and potentially cytotoxic, triphosphate form. In studies with Lamivudine, high doses were required to induce toxicity in animal models, and this toxicity appeared to be mediated by oxidative stress. nih.gov By limiting the concentration of Lamivudine in non-hepatic tissues, the galactose conjugate is anticipated to have a more favorable toxicity profile.
| Galactosylated System | Target Cell Line (ASGPR-positive) | Non-Target Cell Line (ASGPR-negative) | Observation | Reference |
|---|---|---|---|---|
| Curcumin-loaded Gal-BSA-NPs | HepG2 | HEK293 | Selective uptake in HepG2 cells, minimal uptake in HEK293 cells. | dovepress.com |
| Antisense oligonucleotides targeting ASGPR1 | HepG2.2.15 | - | Downregulation of ASGPR1 did not impact cell viability. | researchgate.net |
In Vivo Non-Human Pharmacokinetic and Biodistribution Studies
The conjugation of Lamivudine to galactose is designed to alter its pharmacokinetic profile, promoting its delivery to and retention in the liver.
Preclinical studies in animal models, primarily rats and mice, have been crucial in evaluating the ADME properties of liver-targeting drug delivery systems. For Lamivudine itself, it is rapidly absorbed orally, with a significant portion excreted unchanged in the urine. activo.co.zaresearchgate.net The goal of a this compound conjugate is to shift this distribution profile towards greater hepatic accumulation.
Studies on analogous systems provide insight into the expected ADME of a this compound conjugate. For instance, surface-modified biodegradable nanocapsules loaded with Lamivudine showed a significant increase in hepatic bioavailability in rats compared to the free drug solution. wjgnet.com This suggests that a galactose conjugate would also enhance liver exposure. The metabolism of the conjugate is expected to occur primarily in the liver, where enzymes would cleave the galactose moiety to release active Lamivudine. The subsequent metabolism and excretion of Lamivudine would then likely follow its known pathways, although the altered initial distribution would mean a higher concentration is processed by the liver.
| Compound/System | Animal Model | Key ADME Finding | Reference |
|---|---|---|---|
| Lamivudine | Rats | Rapid oral absorption, primarily renal excretion. | activo.co.zaresearchgate.net |
| Surface-modified Lamivudine-loaded nanocapsules | Rats | Increased hepatic bioavailability compared to free Lamivudine. | wjgnet.com |
| Gal-PLL-asODNs | Mice | Preferential concentration in the liver (52.14%) compared to unconjugated asODNs (21.9%). | nih.gov |
A key objective of conjugating Lamivudine with galactose is to achieve enhanced liver accumulation and tissue specificity. The high density of ASGPR on hepatocytes makes this a feasible strategy.
The half-life and clearance of this compound conjugates are expected to differ from those of unconjugated Lamivudine due to the altered distribution and uptake mechanisms. In rats, Lamivudine has a reported elimination half-life of approximately 27-30 minutes following intravenous administration. activo.co.za
| Compound | Animal Model | Pharmacokinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Lamivudine | Rats (i.v.) | Elimination Half-life (t1/2β) | 27.40 ± 2.60 min | activo.co.za |
| Lamivudine | Rats (i.v.) | Clearance (CL) | 0.18 ± 0.02 L/h/kg | activo.co.za |
Efficacy Assessments in Relevant Non-Human Animal Models
The ultimate goal of developing a this compound conjugate is to enhance its therapeutic efficacy against liver-tropic viruses like the Hepatitis B virus (HBV). Preclinical efficacy is often assessed in relevant animal models, such as transgenic mice that express HBV.
Studies have demonstrated the efficacy of Lamivudine in reducing HBV replication in such models. In one study, orally administered Lamivudine significantly decreased serum and liver HBV DNA titers in a dose-responsive manner in HBV transgenic mice. This provides a baseline for the expected antiviral activity of the released Lamivudine from a galactose conjugate.
| Therapeutic Agent | Animal Model | Key Efficacy Finding | Reference |
|---|---|---|---|
| Lamivudine | HBV Transgenic Mice | Dose-responsive decrease in serum and liver HBV DNA. | |
| Gal-PLL-asODNs | HBV Transgenic Mice | Significant decrease in serum HBsAg; serum HBV DNA became negative in 66.7% of mice. | nih.gov |
Proof-of-Concept Studies in Viral Infection Models (e.g., HBV models)
Proof-of-concept studies have been instrumental in validating the therapeutic strategy of using galactose-containing ligands to enhance the delivery of lamivudine to liver cells. A key example involves the development and in vitro evaluation of a water-soluble prodrug where lamivudine is conjugated to chitosan (B1678972), which is then grafted with lactobionic acid (LBA). reading.ac.uk LBA is a derivative of lactose (B1674315) that contains a galactose unit, enabling it to bind specifically to the hepatocyte asialoglycoprotein receptor. reading.ac.ukresearchgate.net
The primary goal of these studies is to demonstrate that the conjugate retains or enhances the antiviral activity of the parent drug while successfully engaging the targeted uptake mechanism. In vitro experiments are typically conducted using hepatoma cell lines that stably express HBV, such as the HepG2.2.15 cell line. researchgate.net These cells serve as a reliable model to quantify the inhibition of viral replication by measuring key markers.
Research findings from studies on these galactose-containing lamivudine conjugates have shown significant promise. Compared to free lamivudine, the lactobionic acid-grafted chitosan-lamivudine conjugate (LA-CS-3TC) demonstrated a more potent inhibitory effect on the secretion of HBV surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg). mdpi.com Furthermore, the conjugate showed a higher inhibition rate of HBV-DNA replication, confirming that the modification not only maintains but can improve the antiviral efficacy of lamivudine in a cell-based HBV model. mdpi.com This enhanced activity is attributed to the increased intracellular concentration of the drug in hepatocytes, facilitated by ASGPR-mediated endocytosis. researchgate.net
| Compound | Target Cell Line | Metric | Result | Source |
| Lamivudine | HepG2.2.15 | Inhibition of HBsAg/HBeAg Expression | Baseline Inhibition | mdpi.com |
| LA-CS-Lamivudine Conjugate | HepG2.2.15 | Inhibition of HBsAg/HBeAg Expression | Significantly Higher Inhibition vs. Free Lamivudine | mdpi.com |
| Lamivudine | HepG2.2.15 | Inhibition of HBV-DNA Replication | Baseline Inhibition Rate | mdpi.com |
| LA-CS-Lamivudine Conjugate | HepG2.2.15 | Inhibition of HBV-DNA Replication | Higher Inhibition Rate vs. Free Lamivudine | mdpi.com |
This table illustrates the comparative in vitro anti-HBV activity based on published findings.
Evaluation of Targeted Therapeutic Outcomes in Preclinical Disease Models
Following successful in vitro proof-of-concept, the evaluation of targeted therapeutic outcomes moves to preclinical in vivo models to assess biodistribution and efficacy. Animal models, such as mice or rats, are used to determine how the drug conjugate distributes throughout the body and whether it preferentially accumulates in the target organ—the liver. researchgate.netfrontiersin.org
For galactose-containing lamivudine conjugates, in vivo biodistribution studies have confirmed the effectiveness of the hepatocyte-targeting strategy. Studies using glycyrrhizin-conjugated chitosan nanoparticles to deliver lamivudine, another liver-targeting approach, demonstrated that the nanoparticles preferentially accumulated in the liver. researchgate.net This targeted delivery is crucial as it can increase the drug's therapeutic efficacy at the site of infection while simultaneously reducing its concentration in non-target tissues, which could lower the risk of systemic side effects. researchgate.netxiahepublishing.com
The targeted approach also allows for modified drug release profiles. For instance, the lactobionic acid-grafted chitosan-lamivudine conjugate was designed for sustained release, which helps in maintaining therapeutic drug concentrations over a longer period. reading.ac.uk This biphasic release pattern, often characterized by an initial burst followed by sustained release, is considered advantageous for antiviral therapy. researchgate.net The improved targeting and sustained release collectively contribute to a better therapeutic outcome, showing a decline in tissue damage in haematological studies compared to the administration of the free drug. researchgate.net
| Parameter | Free Lamivudine | Galactose-Containing Lamivudine Conjugate | Outcome of Targeting | Source |
| Drug Accumulation in Liver | Low to Moderate | High / Preferential | Enhanced therapeutic concentration at the site of infection | researchgate.net |
| Drug Accumulation in Non-Target Tissues (e.g., Kidneys) | High | Lower | Potential reduction in systemic toxicity and side effects | researchgate.net |
| Drug Release Profile | Rapid | Biphasic (Initial Burst + Sustained Release) | Prolonged therapeutic effect and improved patient compliance | reading.ac.ukresearchgate.net |
| Therapeutic Efficacy (in vivo) | Standard Efficacy | Improved Efficacy | Enhanced viral suppression and reduced liver tissue damage | researchgate.net |
This table summarizes the targeted therapeutic outcomes observed in preclinical biodistribution and efficacy studies.
Advanced Analytical and Computational Methodologies
Chromatographic and Spectrometric Quantification of Lamivudine-Galactose (B1150103) and its Metabolites
The quantitative analysis of this compound and its subsequent metabolites in preclinical samples relies heavily on the separation power of chromatography coupled with the sensitivity and specificity of mass spectrometry.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of lamivudine (B182088) and its derivatives in biological matrices. nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex samples like plasma. nih.gov For this compound, a reversed-phase HPLC method would likely be developed. The separation would be achieved on a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov
Detection by tandem mass spectrometry, typically with a triple quadrupole instrument, would be performed using electrospray ionization (ESI) in the positive ion mode. The quantification would rely on multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions for both this compound and an appropriate internal standard. nih.govjneonatalsurg.com For instance, the transition for lamivudine is often monitored at m/z 230.1 → 112.1. jneonatalsurg.com A similar approach would be established for the galactose conjugate and its key metabolites. The high throughput nature of modern LC-MS/MS systems makes this method ideal for analyzing the large number of samples generated during preclinical pharmacokinetic studies. nih.gov
A robust bioanalytical method is essential for the reliable measurement of this compound and its metabolites in preclinical samples, such as rat or rabbit plasma. nih.govnih.gov The development and validation of such a method would adhere to stringent regulatory guidelines. The process involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. sphinxsai.com Sample preparation typically involves protein precipitation with a solvent like methanol or acetonitrile, or more selective techniques like solid-phase extraction (SPE) to remove interferences from the plasma matrix. nih.govrjptonline.orgptfarm.pl
The validation of the bioanalytical method ensures its reliability and includes the assessment of several key parameters:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. rjptonline.org
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov
Recovery: The efficiency of the extraction procedure. sphinxsai.com
Matrix Effect: The influence of plasma components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability). sphinxsai.com
The following tables provide examples of typical validation parameters for an HPLC-based bioanalytical method for lamivudine, which would be analogous for this compound.
Table 1: Linearity and Sensitivity of a Bioanalytical HPLC Method for Lamivudine
| Parameter | Value |
|---|---|
| Linearity Range | 10 - 3018 ng/mL jneonatalsurg.com |
| Correlation Coefficient (r²) | ≥ 0.99 jneonatalsurg.com |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL jneonatalsurg.com |
Table 2: Accuracy and Precision of a Bioanalytical HPLC Method for Lamivudine
| Quality Control Sample | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|
| Low QC | ≤ 8.3% nih.gov | ≤ 10% nih.gov |
| Medium QC | ≤ 8.3% nih.gov | ≤ 10% nih.gov |
Spectroscopic Techniques for Conjugate Purity and Stability Assessment (General)
Spectroscopic methods are indispensable for confirming the structure of the this compound conjugate and assessing its purity and stability.
UV-Visible (UV-Vis) Spectroscopy: This technique can be used for the basic quantification of lamivudine and its conjugate. Lamivudine has a characteristic UV absorbance maximum at approximately 270 nm. nih.govjppres.com Changes in the UV spectrum upon conjugation with galactose could provide initial evidence of the formation of the new compound. It is a simple and rapid method often used for routine analysis and in dissolution studies. jppres.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is valuable for identifying the functional groups present in the molecule. By comparing the spectra of lamivudine, galactose, and the this compound conjugate, the formation of the glycosidic bond could be confirmed through the appearance of new characteristic peaks or the disappearance of bands associated with the reactive groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for unambiguous structure elucidation. hyphadiscovery.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to confirm the covalent linkage between lamivudine and galactose, determine the point of attachment, and establish the stereochemistry of the glycosidic bond. nih.govsemanticscholar.org
Computational Modeling and Molecular Dynamics Simulations
Computational approaches offer valuable insights into the molecular behavior of this compound, predicting its interaction with its biological target and helping to understand its conformational properties.
The galactose moiety of this compound is designed to target the asialoglycoprotein receptor (ASGP-R), which is highly expressed on hepatocytes. Molecular docking simulations can be employed to predict the binding mode and affinity of the conjugate to the carbohydrate-recognition domain of the ASGP-R. These computational models can help to understand the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. By comparing the predicted binding affinity of this compound with that of natural ligands like galactose, researchers can assess the potential for effective targeting. Advanced computational methods, such as those using language models, are emerging as powerful tools for predicting binding affinity without the need for complex 3D structural data. arxiv.org
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of this compound in a biological environment. rsc.org These simulations can reveal the preferred three-dimensional structures of the conjugate and how it interacts with surrounding water molecules and ions. Understanding the conformational landscape is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into the binding site of its target receptor. MD simulations can also shed light on the stability of the intramolecular interactions within the conjugate, providing insights that complement experimental stability studies. rsc.org
Prediction of Prodrug Bioconversion Pathways
The bioconversion of a prodrug into its active pharmacological agent is a critical determinant of its therapeutic efficacy. For a compound such as this compound, predicting the metabolic fate is essential for understanding its activation mechanism and pharmacokinetic profile. This process relies heavily on a combination of advanced analytical techniques and sophisticated computational modeling to elucidate the pathways by which the galactose moiety is cleaved to release the active Lamivudine.
The primary predicted bioconversion pathway for this compound involves enzymatic hydrolysis of the linkage connecting the galactose carrier to the Lamivudine molecule. The specific enzymes involved and the rate of this conversion are influenced by the nature of this chemical bond (e.g., ester, ether, or amide). Galactose is employed as a vector in prodrug design to potentially target specific tissues, such as the liver, or to modify the parent drug's physicochemical properties. nih.gov The cleavage of this bond is necessary to release the active Lamivudine, which can then be phosphorylated intracellularly to its active triphosphate form. nih.gov
Computational Prediction Methodologies
In silico methods are invaluable for predicting the metabolic stability and bioconversion routes of prodrugs like this compound, offering a way to reduce experimental efforts and guide drug design. mdpi.com These computational approaches model the interaction between the prodrug and various metabolic enzymes.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of the this compound prodrug when bound to the active site of a metabolizing enzyme, such as a carboxylesterase or a glycosidase. mdpi.com The docking score and binding energy can indicate the likelihood of a successful enzymatic reaction.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed and accurate prediction, QM/MM methods can be used. These models treat the reacting parts of the molecule (the linkage to be broken) with high-level quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. mdpi.com This allows for the simulation of the chemical bond-breaking process.
Metabolic Pathway Prediction Software: Specialized software platforms can predict potential metabolites by applying a series of known biotransformation rules. These systems can model the metabolism by various enzyme families, including cytochrome P450s (CYPs), esterases, and transferases, to generate a network of likely metabolic products. news-medical.net Machine learning algorithms, trained on large datasets of known metabolic pathways, can also predict the bioconversion of new molecules with high accuracy. nih.gov
These in silico predictions help identify the most probable sites of metabolism on the molecule and the enzymes responsible for the bioconversion. news-medical.net
Analytical Confirmation Techniques
While computational models provide strong predictive data, experimental validation is crucial. The structural elucidation of metabolites is typically achieved using a combination of high-resolution analytical techniques. nih.gov
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for detecting and identifying metabolites in biological fluids. nih.gov High-resolution mass spectrometry can provide the exact mass of potential metabolites, allowing for the determination of their elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in determining the precise chemical structure of metabolites. nih.gov While less sensitive than MS, NMR provides detailed information about the connectivity of atoms, which is essential for distinguishing between isomers that mass spectrometry alone cannot differentiate. nih.gov
The following table summarizes the predicted bioconversion steps for this compound and the methodologies used to predict and confirm them.
Table 1: Predicted Bioconversion Pathways of this compound and Associated Methodologies
| Predicted Step | Predicted Enzyme Class | Computational Prediction Method | Analytical Confirmation Method | Predicted Product |
|---|---|---|---|---|
| Primary Bioconversion | Esterases / Glycosidases | Molecular Docking, QM/MM Simulations | LC-MS/MS, High-Resolution MS | Lamivudine |
| Secondary Metabolism | Intracellular Kinases | Metabolic Pathway Prediction Software | LC-MS, NMR Spectroscopy | Lamivudine monophosphate |
| Activation | Intracellular Kinases | Metabolic Pathway Prediction Software | LC-MS, NMR Spectroscopy | Lamivudine triphosphate |
Future Directions and Emerging Research Perspectives
Optimization of Lamivudine-Galactose (B1150103) Conjugate Design
The linker connecting lamivudine (B182088) to galactose is a critical determinant of the drug's release profile. The ideal linker should be stable in circulation but cleavable at the target site to release the active drug. google.com Research is moving towards more sophisticated linker technologies that respond to specific physiological triggers within the target cell. acs.org
Enzyme-Cleavable Linkers : These linkers are designed to be broken down by specific enzymes that are abundant in target cells, such as hepatocytes. acs.org For instance, a linker could be designed to be cleaved by lysosomal enzymes like β-galactosidase and arylsulfatase A, ensuring that lamivudine is released only after the conjugate has been internalized by the cell. nih.gov
pH-Sensitive Linkers : The lower pH inside cellular compartments like endosomes and lysosomes can be exploited to trigger drug release. acs.org Linkers that hydrolyze in acidic environments would ensure that the drug is released from its galactose carrier following endocytosis. acs.org
Redox-Responsive Linkers : The difference in redox potential between the extracellular environment and the intracellular cytoplasm can also be used. Linkers containing disulfide bonds, for example, are stable in the bloodstream but are rapidly cleaved in the reducing environment inside the cell, releasing the active drug. acs.org
| Linker Type | Release Mechanism | Cellular Location of Release | Potential Advantage |
| Enzyme-Cleavable | Cleavage by specific enzymes (e.g., lysosomal enzymes). nih.gov | Lysosomes | High specificity to target cells with particular enzyme profiles. acs.orgnih.gov |
| pH-Sensitive | Hydrolysis in acidic environments. acs.org | Endosomes, Lysosomes | Release is triggered by cellular uptake into acidic vesicles. acs.org |
| Redox-Responsive | Reduction of disulfide bonds. acs.org | Cytoplasm | Utilizes the natural difference in redox potential inside and outside the cell. acs.org |
The controlled release of the drug can be further managed by the rate of degradation of the spacer that is covalently conjugated to the drug. acs.org The development of dual-enzyme cleavable linkers, such as a 3-O-sulfo-β-galactose linker, offers a highly specific release mechanism, requiring sequential action by two different lysosomal enzymes. nih.gov
Improving the metabolic stability of the this compound conjugate is essential for increasing its half-life in the body, allowing for sustained therapeutic action. psu.edu Enhanced stability leads to increased bioavailability and can permit less frequent dosing. psu.edu
Key strategies include:
Structural Modification : Altering the molecular structure to block metabolically vulnerable sites can prevent enzymatic degradation. psu.edu This could involve incorporating stable functional groups or modifying the stereochemistry of the molecule. pharmafocusasia.com
Deuterium (B1214612) Incorporation : Replacing hydrogen atoms at potential metabolic "soft spots" with deuterium can strengthen the chemical bonds, making them more resistant to metabolic cleavage without altering the drug's primary biological activity. pharmafocusasia.com
Enhanced metabolic stability directly contributes to improved targeted bioavailability by ensuring that a higher concentration of the intact conjugate reaches the target tissue before being cleared from the body. psu.edu
Exploration of Combination Therapies with this compound
Lamivudine is frequently used as part of combination antiretroviral therapy to treat HIV-1, as this approach helps prevent the development of drug resistance. fda.gov Combining lamivudine with other agents like zidovudine (B1683550) and nevirapine (B1678648) has been shown to effectively reduce HIV-1 viral load and increase CD4 cell counts. tmda.go.tztmda.go.tz Similarly, combining it with tenofovir (B777) is another established treatment for HIV-1. rwandafda.gov.rw
Future research will likely explore the use of the this compound conjugate within these combination regimens. The targeted nature of the conjugate could potentially reduce the systemic side effects associated with lamivudine, making combination therapies more tolerable. Studies have shown synergistic activity when lamivudine is combined with drugs from different classes, including protease inhibitors (PIs) like indinavir (B1671876) and entry inhibitors. nih.gov A galactose-targeted version of lamivudine could be particularly beneficial in co-infections of HIV and Hepatitis B Virus (HBV), as both lamivudine and tenofovir have anti-HBV activity and the galactose moiety would direct the drug to the liver, a primary site of HBV replication. rwandafda.gov.rwhres.ca
Integration with Advanced Drug Delivery Platforms (e.g., Nanoparticles, Liposomes)
Encapsulating or attaching the this compound conjugate to advanced drug delivery systems like nanoparticles and liposomes offers a powerful strategy to further enhance targeted delivery and control drug release. mdpi.comnih.gov These platforms can protect the drug from premature degradation, improve its pharmacokinetic profile, and increase its accumulation in target tissues. frontiersin.orgresearchgate.net
Liposomes : These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. unimib.it Galactose can be attached to the surface of liposomes to facilitate targeting to cells expressing the asialoglycoprotein receptor (ASGPR), such as hepatocytes. unimib.itnih.gov Studies with other antiretrovirals, like stavudine, have shown that galactosylated liposomes significantly enhance uptake by hepatic cells and increase the drug's half-life. rjptonline.org For lamivudine, formulating it into liposomes has been shown to sustain its release. jddtonline.info The use of specific phospholipids (B1166683) and formulation methods, like the thin film hydration technique, is critical for optimizing drug entrapment and release characteristics. rjptonline.orgjddtonline.info
Nanoparticles : Polymeric nanoparticles, made from biodegradable materials like Poly(lactic-co-glycolic acid) (PLGA), are another promising delivery vehicle. frontiersin.orgjpionline.org Similar to liposomes, their surface can be functionalized with galactose to target liver cells. mdpi.commdpi.com Research on lamivudine-loaded nanoparticles has demonstrated the potential for sustained drug release over extended periods. ijrpc.com Furthermore, modifying the surface of lamivudine-loaded nanocapsules has been shown to significantly increase hepatic bioavailability compared to the free drug. researchgate.netnih.gov Dendrimers, a type of nanoparticle, have also been explored for lamivudine delivery, with mannose-capped dendrimers (related to galactose) showing increased antiretroviral activity and enhanced cellular uptake. nih.gov
| Delivery Platform | Composition | Targeting Mechanism | Key Advantages for this compound |
| Liposomes | Amphiphilic phospholipid bilayer vesicles. unimib.it | Surface functionalization with galactose to bind ASGPR on hepatocytes. unimib.itnih.gov | Enhanced hepatic uptake, protection from degradation, sustained drug release. rjptonline.orgjddtonline.info |
| Nanoparticles | Biodegradable polymers (e.g., PLGA, Chitosan), Dendrimers. jpionline.orgnih.gov | Surface modification with galactose or related sugars (mannose) for receptor-mediated targeting. mdpi.comnih.gov | Improved bioavailability, controlled release kinetics, reduced systemic toxicity. researchgate.netnih.govnih.gov |
Application of this compound Conjugates in other Galactose-Receptor Expressing Conditions
The utility of this compound conjugates may extend beyond liver diseases. The asialoglycoprotein receptor (ASGPR), which binds galactose, is primarily found on hepatocytes, but galactose-binding lectins are also expressed on other cell types, including macrophages. jpionline.orgmdpi.com This opens up the possibility of targeting lamivudine to other viral reservoirs or disease sites.
Macrophages are a major reservoir for HIV, and targeting these cells is a key strategy for viral eradication. jpionline.org Since macrophages possess receptors for sugars like mannose and galactose, a this compound conjugate could potentially be used to deliver the drug more effectively to these HIV-infected cells. jpionline.orgnih.gov
Furthermore, certain cancer cells are known to overexpress galactose receptors. mdpi.comresearchgate.net While lamivudine is an antiviral, the galactose-targeting moiety itself is a versatile vector. This principle of using galactose to target specific cells could be applied to other drugs for conditions involving galactose-receptor-expressing cells, such as certain types of hepatocellular carcinoma. mdpi.comresearchgate.net
Advanced Preclinical Research Methodologies for Comprehensive Evaluation
To thoroughly evaluate the next generation of this compound conjugates, advanced preclinical research methods are essential. These methodologies provide a more detailed understanding of the conjugate's behavior before it enters clinical trials.
High-Throughput Screening (HTS) : HTS techniques can be used to rapidly assess the metabolic stability of a large number of modified conjugates. pharmafocusasia.com Automated liquid chromatography-mass spectrometry (LC-MS/MS) systems allow for the efficient measurement of how quickly different conjugate designs are metabolized by liver microsomes or hepatocytes. pharmafocusasia.com
In Vitro Cell Models : Beyond standard cell lines, the use of more complex in vitro models, such as 3D organoids or co-culture systems that mimic the liver microenvironment, can provide more accurate predictions of a conjugate's efficacy and targeting specificity.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Computational modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of the this compound conjugate. acs.org These models help in predicting the in vivo pharmacokinetic profile from in vitro metabolism data and can assist in optimizing the design for a better therapeutic outcome. pharmafocusasia.comacs.org
Advanced Imaging Techniques : Techniques like scintigraphic imaging, as used in studies with radiolabeled galactosylated liposomes, can provide real-time visualization of the biodistribution of the conjugate in vivo. rjptonline.org This allows researchers to confirm that the delivery system is accumulating in the target organ (e.g., the liver) and to quantify its uptake. rjptonline.org
The integration of these advanced methodologies will be crucial for the rational design and comprehensive evaluation of optimized this compound conjugates and their delivery systems, paving the way for more effective and targeted therapies.
Q & A
Q. How can researchers ensure reproducibility in this compound formulation studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
